ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, commonly referred to as EAPC, is an organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. EAPC is known for its wide range of applications, from drug research to synthetic organic chemistry.
Scientific Research Applications
Anti-tubercular Applications
A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, highlighting ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate's role as a key intermediate. These compounds were tested against Mycobacterium tuberculosis, with certain derivatives demonstrating potent anti-tubercular activity. This research underlines the compound's potential in developing treatments against tuberculosis, with compound 8a showing significant efficacy (B. Vavaiya et al., 2022).
Antimicrobial and Anticancer Applications
Another study synthesized novel pyrazole derivatives with antimicrobial and anticancer properties from ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. These compounds exhibited superior anticancer activity compared to the reference drug doxorubicin and demonstrated excellent antimicrobial activity, indicating their potential as dual-function therapeutic agents (H. Hafez et al., 2016).
Structural and Molecular Studies
Research on the molecular structures of derivatives of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has provided insights into their chemical behavior and interaction potential. Studies have detailed the molecular structures, highlighting intramolecular hydrogen bonding patterns that could influence the compound's reactivity and its derivatives' biological activities (Chao Wu et al., 2005).
Fluorescent Molecules and Herbicide Inhibitors
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives showcased ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate's ability to form novel fluorescent molecules and potential herbicide inhibitors. This highlights the compound's versatility in contributing to the development of new chemical classes with varied applications (Yan‐Chao Wu et al., 2006).
Anti-inflammatory Agents
Further research involved the synthesis of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones from ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, leading to compounds with promising anti-inflammatory activity. This study not only highlighted potential therapeutic applications but also suggested lower ulcerogenic potential compared to standard treatments (Sandeep B. Yewale et al., 2012).
properties
IUPAC Name |
ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVQPYZCUMBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368156 | |
Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
CAS RN |
91129-95-2 | |
Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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